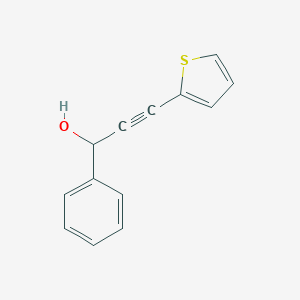

1-Phenyl-3-(2-thienyl)-2-propyn-1-ol

Übersicht

Beschreibung

1-Phenyl-3-(2-thienyl)-2-propyn-1-ol, also known as PPTP, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. PPTP is a member of the propargyl alcohol family, which has been shown to possess various biological activities.

Wirkmechanismus

The mechanism of action of 1-Phenyl-3-(2-thienyl)-2-propyn-1-ol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-Phenyl-3-(2-thienyl)-2-propyn-1-ol has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that catalyzes the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting MAO, 1-Phenyl-3-(2-thienyl)-2-propyn-1-ol can increase the levels of these neurotransmitters, which may contribute to its neuroprotective effects. 1-Phenyl-3-(2-thienyl)-2-propyn-1-ol has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression by removing acetyl groups from histones. By inhibiting HDACs, 1-Phenyl-3-(2-thienyl)-2-propyn-1-ol can alter the expression of genes involved in cell proliferation and apoptosis.

Biochemical and Physiological Effects:

1-Phenyl-3-(2-thienyl)-2-propyn-1-ol has been shown to affect various biochemical and physiological processes, including neurotransmitter levels, gene expression, and cell signaling pathways. 1-Phenyl-3-(2-thienyl)-2-propyn-1-ol has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective effects. 1-Phenyl-3-(2-thienyl)-2-propyn-1-ol has also been shown to alter the expression of genes involved in cell proliferation and apoptosis, which may be responsible for its anticancer effects. Additionally, 1-Phenyl-3-(2-thienyl)-2-propyn-1-ol has been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell growth and survival.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1-Phenyl-3-(2-thienyl)-2-propyn-1-ol in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, 1-Phenyl-3-(2-thienyl)-2-propyn-1-ol has been shown to possess various biological activities, which makes it a promising candidate for further research. However, one limitation of using 1-Phenyl-3-(2-thienyl)-2-propyn-1-ol in lab experiments is its potential toxicity, as high doses of 1-Phenyl-3-(2-thienyl)-2-propyn-1-ol have been shown to cause liver damage in animal models. Therefore, careful dosage and toxicity studies are necessary before 1-Phenyl-3-(2-thienyl)-2-propyn-1-ol can be used in clinical applications.

Zukünftige Richtungen

There are several future directions for 1-Phenyl-3-(2-thienyl)-2-propyn-1-ol research, including the development of novel 1-Phenyl-3-(2-thienyl)-2-propyn-1-ol derivatives with improved biological activities and reduced toxicity. Additionally, further studies are needed to elucidate the mechanism of action of 1-Phenyl-3-(2-thienyl)-2-propyn-1-ol and its potential therapeutic applications in various diseases. 1-Phenyl-3-(2-thienyl)-2-propyn-1-ol may also be used as a tool compound to study the role of HDACs and MAO in various biological processes. Overall, 1-Phenyl-3-(2-thienyl)-2-propyn-1-ol is a promising compound that has the potential to contribute to the development of new therapies for various diseases.

Wissenschaftliche Forschungsanwendungen

1-Phenyl-3-(2-thienyl)-2-propyn-1-ol has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In cancer research, 1-Phenyl-3-(2-thienyl)-2-propyn-1-ol has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. 1-Phenyl-3-(2-thienyl)-2-propyn-1-ol has also been investigated for its neuroprotective effects, as it can prevent neuronal cell death and improve cognitive function in animal models of Alzheimer's disease. Additionally, 1-Phenyl-3-(2-thienyl)-2-propyn-1-ol has been shown to possess anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of cardiovascular diseases.

Eigenschaften

Molekularformel |

C13H10OS |

|---|---|

Molekulargewicht |

214.28 g/mol |

IUPAC-Name |

1-phenyl-3-thiophen-2-ylprop-2-yn-1-ol |

InChI |

InChI=1S/C13H10OS/c14-13(11-5-2-1-3-6-11)9-8-12-7-4-10-15-12/h1-7,10,13-14H |

InChI-Schlüssel |

JSJWJGGDTYNCCE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C#CC2=CC=CS2)O |

Kanonische SMILES |

C1=CC=C(C=C1)C(C#CC2=CC=CS2)O |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-4-oxo-N-phenyl-4,6,7,8,9,10-hexahydrothieno[2',3':4,5]pyrimido[1,2-a]azepine-2-carboxamide](/img/structure/B276802.png)

![Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B276808.png)

![Ethyl 2-{[(diethylamino)acetyl]amino}-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B276809.png)

![N-cyclohexyl-N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B276821.png)

![1-[(8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]acetone](/img/structure/B276823.png)

![2-[(N-butylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B276831.png)

![Ethyl 2-methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]indole-3-carboxylate](/img/structure/B276832.png)

![2-(3-{[2-(4-morpholinyl)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide](/img/structure/B276839.png)

![ethyl 2-[(morpholin-4-ylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B276840.png)